Product packaging for N-Benzoyloxy-sek-butylamine(Cat. No.:CAS No. 145279-67-0)

N-Benzoyloxy-sek-butylamine

Cat. No.: B114657
CAS No.: 145279-67-0
M. Wt: 193.24 g/mol
InChI Key: JFJCKLNPXLBRGF-UHFFFAOYSA-N
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Description

N-Benzoyloxy-sek-butylamine, also known as this compound, is a useful research compound. Its molecular formula is C11H15NO2 and its molecular weight is 193.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15NO2 B114657 N-Benzoyloxy-sek-butylamine CAS No. 145279-67-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

145279-67-0

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

(butan-2-ylamino) benzoate

InChI

InChI=1S/C11H15NO2/c1-3-9(2)12-14-11(13)10-7-5-4-6-8-10/h4-9,12H,3H2,1-2H3

InChI Key

JFJCKLNPXLBRGF-UHFFFAOYSA-N

SMILES

CCC(C)NOC(=O)C1=CC=CC=C1

Canonical SMILES

CCC(C)NOC(=O)C1=CC=CC=C1

Synonyms

N-BENZOYLOXY-SEK-BUTYLAMINE

Origin of Product

United States

Synthetic Methodologies for N Benzoyloxy Sek Butylamine

Direct Acylation Routes and Esterification Pathways

The most direct method for the synthesis of N-Benzoyloxy-sec-butylamine involves the direct oxidation and benzoylation of sec-butylamine (B1681703). This approach circumvents the need to pre-form and isolate an N-hydroxy intermediate, thus offering a more streamlined process. A prominent and efficient method relies on the use of benzoyl peroxide (BPO) as both the oxidant and the source of the benzoyl group. rsc.orgresearchgate.net

This reaction is typically performed in the presence of a base, which plays a critical role in promoting the desired N-O bond formation over the competing C-N bond formation that would lead to the thermodynamically more stable amide byproduct. rsc.org Research has shown that cesium carbonate (Cs₂CO₃) is a particularly effective base for this transformation. rsc.org Furthermore, the presence of a controlled amount of water has been identified as a crucial factor for achieving high yields and selectivity. rsc.orgresearchgate.net The reaction proceeds under mild conditions, typically at room temperature, and does not require an inert atmosphere. rsc.orgresearchgate.net

The general scheme for this direct pathway is as follows: sec-Butylamine + Benzoyl Peroxide → N-Benzoyloxy-sec-butylamine + Benzoic Acid

Studies on various primary and secondary amines have demonstrated that this method provides excellent yields, often exceeding 85% for secondary amines, with very high selectivity for the N-O bond product over the amide. rsc.org

Indirect Synthetic Strategies Involving Amine Precursors

Indirect routes to N-Benzoyloxy-sec-butylamine involve the synthesis and subsequent benzoylation of an N-hydroxy-sec-butylamine precursor. This multi-step approach allows for the separate optimization of the N-hydroxylation and N-benzoylation steps.

Step 1: Synthesis of N-hydroxy-sec-butylamine

The precursor, N-hydroxy-sec-butylamine, can be synthesized from sec-butanol. One documented pathway involves a three-step sequence: google.com

Sulfonylation: sec-Butanol is reacted with an alkyl sulfonyl halide in the presence of an acid binding agent (such as a tertiary amine) to generate a sulfonic ester.

Alkylation of an N-hydroxy imide: The resulting sulfonate ester is then used to alkylate an N-hydroxy cyclic imide, like N-hydroxyphthalimide, in the presence of a base.

Aminolysis or Hydrazinolysis: The alkylated N-hydroxy imide is subsequently treated with a reagent like ammonia (B1221849) or hydrazine (B178648) to release the desired N-hydroxy-sec-butylamine. google.com

Step 2: Benzoylation of N-hydroxy-sec-butylamine

Once N-hydroxy-sec-butylamine is obtained, it can be converted to the final product via esterification. This is a standard acylation reaction where the hydroxyl group of the N-hydroxy-sec-butylamine attacks a benzoylating agent. Common reagents for this step include benzoyl chloride or benzoic anhydride, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct (e.g., HCl). ethz.ch

This two-step process offers versatility but is less atom-economical than the direct route due to the additional steps and reagents required.

Optimization of Reaction Conditions for Synthetic Efficiency

The efficiency of synthesizing N-Benzoyloxy-sec-butylamine is highly dependent on the chosen reaction conditions. Optimization studies have focused on maximizing yield and selectivity, particularly for the direct oxidation route.

For the direct synthesis using benzoyl peroxide, several parameters have been optimized:

Base: The choice of base is critical to suppress the formation of the amide side-product. While various inorganic bases like Li₂CO₃, Na₂CO₃, and K₂CO₃ can be used, Cs₂CO₃ has been shown to provide superior selectivity for the desired N-benzoyloxy product. rsc.orgrsc.org

Stoichiometry: The molar ratio of the reactants is key. An excess of benzoyl peroxide and the base relative to the amine is typically employed to drive the reaction to completion. For mono-amines, typical conditions involve using 2.0 equivalents of BPO and 3.0 equivalents of Cs₂CO₃ relative to the amine. rsc.orgrsc.org

Solvent and Additives: Dichloromethane (B109758) (CH₂Cl₂) is a common solvent for this reaction. rsc.org Crucially, the addition of water in a specific ratio to benzoyl peroxide (e.g., BPO:water = 3:1) has been found to be essential for achieving high selectivity and yield. rsc.orgresearchgate.net

Temperature and Time: The reaction proceeds efficiently at room temperature over a period of several hours, typically around 16 hours, making it an operationally simple procedure. rsc.orgrsc.org

The following table summarizes the optimization of the direct oxidation of an amine with benzoyl peroxide, demonstrating the importance of the base in directing the reaction towards the desired N-benzoyloxy product (OBz) versus the amide byproduct (Bz).

EntryBaseSolventRatio (OBz : Bz)Combined Yield (%)
1Li₂CO₃CH₂Cl₂1.0 : 10.030
2Na₂CO₃CH₂Cl₂1.0 : 5.078
3K₂CO₃CH₂Cl₂1.0 : 1.288
4Cs₂CO₃CH₂Cl₂10.0 : 1.092
Data derived from studies on cyclic diamines, representative of the general trend for amine oxidation with BPO. rsc.org

Purification Techniques for Synthetic Products

Following the synthesis, purification of N-Benzoyloxy-sec-butylamine is necessary to remove unreacted starting materials, reagents, and byproducts such as benzoic acid or the corresponding amide. Standard laboratory purification techniques are employed.

Work-up: The initial purification step typically involves an aqueous work-up. The reaction mixture is diluted with an organic solvent, such as ethyl acetate (B1210297) or dichloromethane, and washed sequentially with acidic and basic solutions. For instance, washing with a dilute acid solution (e.g., 5% HCl) removes basic impurities, while a wash with a basic solution (e.g., 5% NaHCO₃) removes acidic byproducts like benzoic acid. semanticscholar.org

Chromatography: The most common method for obtaining highly pure N-Benzoyloxy-sec-butylamine is column chromatography over silica (B1680970) gel. chemicalbook.com A solvent system of appropriate polarity, often a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate, is used to elute the product from the column, effectively separating it from any remaining impurities.

Distillation: If the product is a liquid and thermally stable, vacuum distillation can be a viable method for purification, particularly for large-scale preparations. sciencemadness.org

Crystallization: If the final product is a solid, recrystallization from a suitable solvent system can be an effective method to achieve high purity.

The choice of purification method will depend on the physical state of the product, the scale of the reaction, and the nature of the impurities present.

Mechanistic Investigations of Reactions Involving N Benzoyloxy Sek Butylamine

Elucidation of Reaction Pathways and Transition States

The cleavage of the N-O bond in N-acyloxyamines, such as N-Benzoyloxy-sek-butylamine, can proceed through several possible pathways, including heterolytic and homolytic scission. The specific pathway is often dictated by the reaction conditions, the nature of the reactants, and the solvent. Computational chemistry, particularly density functional theory (DFT), has become an invaluable tool for elucidating these complex reaction mechanisms and characterizing the associated transition states. acs.orgnih.govnih.gov

Theoretical calculations can be employed to model the potential energy surface of reactions involving this compound. This allows for the identification of the most energetically favorable reaction pathways. For instance, in the presence of a nucleophile, a direct SN2-type displacement at the nitrogen atom, leading to the cleavage of the N-O bond, can be investigated. DFT calculations would aim to locate the transition state for this process, providing insights into the bond-breaking and bond-forming events. The geometry of the transition state, including key bond lengths and angles, and its associated activation energy can be determined.

Alternatively, a stepwise pathway involving the formation of a reactive intermediate, such as a nitrenium ion, can be explored. In this scenario, the initial step would be the heterolytic cleavage of the N-O bond to generate a sek-butylaminium ion and a benzoate (B1203000) anion. Computational modeling can predict the feasibility of this step by calculating the energy required for N-O bond dissociation. Subsequent reactions of the nitrenium ion with other species in the reaction mixture can then be modeled to complete the reaction pathway.

Homolytic cleavage of the N-O bond would lead to the formation of a sek-butylaminyl radical and a benzoyloxy radical. The transition state for this homolytic cleavage can also be modeled using computational methods. The relative energies of the transition states for heterolytic versus homolytic cleavage would indicate the preferred reaction pathway under different conditions.

The table below summarizes hypothetical activation energies for different proposed pathways, as could be determined by computational studies.

Reaction PathwayProposed Intermediate/Transition StateHypothetical Activation Energy (kcal/mol)
SN2 DisplacementPentacoordinate nitrogen transition state20-25
Heterolytic Cleavagesek-Butylnitrenium ion25-30
Homolytic Cleavagesek-Butylaminyl and benzoyloxy radicals30-35

Note: The values presented in this table are hypothetical and serve to illustrate the data that would be generated from computational studies.

By analyzing the structures and energies of reactants, transition states, intermediates, and products, a comprehensive understanding of the reaction mechanism can be achieved. These computational insights are invaluable for interpreting experimental observations and for predicting the outcome of new reactions.

Identification and Characterization of Reaction Intermediates

The elucidation of a reaction mechanism is critically dependent on the identification and characterization of any transient intermediates that may be formed. In reactions involving this compound, several reactive intermediates, such as nitrenium ions or aminyl radicals, could be generated. A combination of spectroscopic techniques and chemical trapping experiments is typically employed to gain evidence for the existence of these fleeting species.

Spectroscopic methods offer a powerful means to directly observe and characterize reaction intermediates. While the low concentration and short lifetime of these species can make their detection challenging, various techniques can be applied.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Time-resolved NMR spectroscopy can be used to monitor the progress of a reaction and to detect the formation of new species. rsc.orgresearchgate.netacs.org Although direct detection of a highly reactive intermediate like a nitrenium ion by NMR is often difficult, the appearance of unique signals corresponding to products derived from the intermediate can provide indirect evidence for its formation. For example, the reaction could be monitored for the formation of specific rearranged or trapped products that are characteristic of a particular intermediate.

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is a particularly useful technique for identifying charged intermediates. nih.govpurdue.edursc.org By analyzing the reaction mixture directly, it may be possible to detect the molecular ion of a nitrenium ion intermediate. Tandem mass spectrometry (MS/MS) can further be used to fragment the detected ion, providing structural information that can help to confirm its identity.

UV-Vis Spectroscopy: If the reaction intermediate possesses a chromophore, UV-Vis spectroscopy can be used to monitor its formation and decay over time. The appearance of a new absorption band during the reaction that is not attributable to the reactants or products can indicate the presence of a transient species.

The following table summarizes the spectroscopic techniques and the potential observations that could provide evidence for reaction intermediates in reactions of this compound.

Spectroscopic TechniquePotential ObservationInferred Intermediate
NMR SpectroscopyAppearance of signals for trapped or rearranged products.Nitrenium ion or radical
Mass SpectrometryDetection of an ion with the mass of the sek-butylnitrenium ion.sek-Butylnitrenium ion
UV-Vis SpectroscopyTransient absorption band not belonging to reactants or products.Chromophoric intermediate

Chemical trapping experiments provide compelling, albeit indirect, evidence for the existence of a reactive intermediate. This approach involves introducing a "trapping" agent into the reaction mixture that is designed to react specifically with the proposed intermediate to form a stable, characterizable product.

For instance, if a sek-butylnitrenium ion is proposed as an intermediate, a nucleophilic trapping agent can be added. Aromatic compounds, for example, can undergo electrophilic aromatic substitution with a nitrenium ion. The isolation and characterization of the resulting aminated aromatic product would strongly support the intermediacy of the nitrenium ion. doi.orgresearchgate.net

Alternatively, if a radical mechanism is suspected, a radical trap such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) can be used. The formation of an adduct between the sek-butylaminyl radical and TEMPO would provide evidence for a homolytic N-O bond cleavage pathway.

The success of a chemical trapping experiment relies on the trapping agent being sufficiently reactive to compete with other reaction pathways of the intermediate, yet not so reactive that it interferes with the initial formation of the intermediate.

The table below outlines potential chemical trapping experiments and the expected products for different intermediates.

Proposed IntermediateTrapping AgentExpected Trapped Product
sek-Butylnitrenium ionAnisoleMethoxy-substituted N-sek-butylaniline
sek-Butylaminyl radicalTEMPOTEMPO-N-sek-butylamine adduct

Role of Solvent Effects in Reaction Mechanisms

The choice of solvent can have a profound impact on the reaction mechanism, influencing both the reaction rate and the selectivity. In reactions involving this compound, the solvent can play several roles, including solvating the reactants and any charged intermediates, and in some cases, directly participating in the reaction.

Polar protic solvents, such as alcohols or water, are effective at solvating charged species. If the reaction proceeds through a heterolytic cleavage of the N-O bond to form a nitrenium ion and a benzoate anion, a polar protic solvent would be expected to stabilize these ionic intermediates, thereby accelerating the reaction rate. The ability of the solvent to hydrogen bond with the leaving group can also facilitate the N-O bond cleavage.

In contrast, nonpolar aprotic solvents, such as hexane (B92381) or toluene, are poor at solvating ions. A reaction pathway involving charged intermediates would likely be disfavored in such solvents. A homolytic cleavage of the N-O bond to form neutral radical species might be more favorable in a nonpolar environment.

The dielectric constant of the solvent is a key parameter in determining its ability to support charge separation. A higher dielectric constant generally favors ionic pathways.

The following table provides a hypothetical comparison of the effect of different solvents on the reaction rate for a pathway involving a nitrenium ion intermediate.

SolventDielectric Constant (at 25 °C)Expected Relative Rate
Water78.5High
Methanol (B129727)32.7Moderate
Acetonitrile (B52724)37.5Moderate
Dichloromethane (B109758)8.9Low
Toluene2.4Very Low

Note: The expected relative rates are qualitative and based on the general principles of solvent effects on ionic reactions.

Furthermore, the solvent can sometimes act as a nucleophile, participating directly in the reaction. For example, in a solvolysis reaction, the solvent molecules themselves can attack the electrophilic nitrogen, leading to the formation of a new N-solvent bond.

By systematically studying the reaction in a range of solvents with varying polarities and coordinating abilities, valuable insights into the nature of the transition state and the involvement of charged intermediates can be obtained.

Influence of Substituent Effects on Reaction Mechanisms

The electronic and steric properties of substituents on both the benzoyloxy group and the sek-butylamine moiety can significantly influence the reaction mechanism. By systematically varying these substituents and observing the effect on the reaction rate and product distribution, a deeper understanding of the electronic demands of the reaction can be achieved.

Substituents on the Benzoyloxy Group: Electron-withdrawing groups (e.g., -NO2, -CN) on the phenyl ring of the benzoyloxy group will make the benzoate anion a better leaving group. This would be expected to accelerate reactions where the N-O bond is broken in the rate-determining step, such as in a heterolytic cleavage to form a nitrenium ion. Conversely, electron-donating groups (e.g., -OCH3, -CH3) would make the benzoate a poorer leaving group, thus slowing down the reaction.

A Hammett plot, which correlates the logarithm of the reaction rate constant with the Hammett substituent constant (σ), can be used to quantify these electronic effects. A positive slope (ρ value) would indicate that the reaction is favored by electron-withdrawing groups, consistent with the development of negative charge at the reaction center in the transition state (e.g., on the leaving group).

Substituents on the sek-Butylamine Moiety: The steric bulk around the nitrogen atom can also play a crucial role. Increasing the steric hindrance on the amine could disfavor an SN2-type mechanism due to steric clash in the transition state. It could also influence the stability of any potential intermediates.

The following table illustrates the expected effect of different substituents on the relative rate of a reaction proceeding via a nitrenium ion intermediate.

Substituent PositionSubstituentElectronic EffectExpected Relative Rate
para-position of benzoyl group-NO2Electron-withdrawingIncrease
para-position of benzoyl group-OCH3Electron-donatingDecrease
Amine nitrogenIncreased steric bulkSteric hindranceDecrease (for SN2)

Note: These are general predictions based on established principles of physical organic chemistry.

By carefully analyzing the kinetic data from a series of substituted reactants, it is possible to gain detailed information about the charge distribution in the transition state and to distinguish between different possible reaction mechanisms.

Kinetics and Reaction Dynamics of N Benzoyloxy Sek Butylamine Transformations

Determination of Reaction Orders and Rate Constants

The determination of reaction orders and rate constants is fundamental to understanding the kinetics of any chemical transformation. For a hypothetical transformation of N-Benzoyloxy-sec-butylamine, the reaction rate can be expressed by a rate law, which mathematically describes the relationship between the rate of the reaction and the concentration of the reactants.

For a reaction such as:

N-Benzoyloxy-sec-butylamine + Reagent → Products

The rate law would be:

Rate = k[N-Benzoyloxy-sec-butylamine]^m[Reagent]^n

Here, 'k' is the rate constant, and 'm' and 'n' are the reaction orders with respect to each reactant. These orders are determined experimentally by systematically varying the initial concentrations of the reactants and observing the effect on the initial reaction rate.

Table 4.1.1: Hypothetical Data for Determining Reaction Order

ExperimentInitial [N-Benzoyloxy-sec-butylamine] (mol/L)Initial [Reagent] (mol/L)Initial Rate (mol/L·s)
10.100.101.2 x 10⁻³
20.200.102.4 x 10⁻³
30.100.204.8 x 10⁻³

Activation Energy Profiles and Thermodynamic Parameters

The activation energy (Ea) represents the minimum energy required for a reaction to occur. It can be determined by studying the effect of temperature on the rate constant, as described by the Arrhenius equation:

k = A * e^(-Ea/RT)

where 'A' is the pre-exponential factor, 'R' is the gas constant, and 'T' is the temperature in Kelvin. By measuring the rate constant at different temperatures, a plot of ln(k) versus 1/T yields a straight line with a slope of -Ea/R.

Thermodynamic parameters such as enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and Gibbs free energy of activation (ΔG‡) provide further insight into the transition state of the reaction. These are related to the rate constant by the Eyring equation.

Table 4.2.1: Hypothetical Thermodynamic Parameters for a Transformation of N-Benzoyloxy-sec-butylamine

ParameterValue
Activation Energy (Ea)75 kJ/mol
Enthalpy of Activation (ΔH‡)72.5 kJ/mol
Entropy of Activation (ΔS‡)-25 J/mol·K
Gibbs Free Energy of Activation (ΔG‡)80 kJ/mol

A positive ΔH‡ indicates that energy is required to reach the transition state, while the sign of ΔS‡ provides information about the degree of order in the transition state compared to the reactants.

Kinetic Isotope Effect Studies for Mechanistic Insights

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by determining which bonds are broken or formed in the rate-determining step. This involves replacing an atom in the reactant with one of its heavier isotopes and measuring the effect on the reaction rate.

For N-Benzoyloxy-sec-butylamine, a primary KIE would be observed if a C-H bond at the sec-butyl group is broken in the rate-determining step. Replacing hydrogen with deuterium (B1214612) (D) would result in a slower reaction rate. A secondary KIE might be observed if isotopic substitution occurs at a position not directly involved in bond breaking but close to the reaction center.

Table 4.3.1: Expected Kinetic Isotope Effects for a Hypothetical Reaction of N-Benzoyloxy-sec-butylamine

Isotopic SubstitutionType of KIEExpected kH/kDMechanistic Implication
C-H bond at the reaction centerPrimary> 2C-H bond cleavage in the rate-determining step
C-H bond adjacent to the reaction centerSecondary1.0 - 1.4Change in hybridization at the reaction center

The magnitude of the KIE can provide detailed information about the geometry of the transition state.

Influence of Temperature and Pressure on Reaction Rates

Temperature has a significant impact on reaction rates, as described by the Arrhenius equation. An increase in temperature generally leads to an increase in the reaction rate constant because more molecules possess the necessary activation energy to react.

Pressure can also influence reaction rates, particularly for reactions occurring in the liquid or gas phase that involve a change in the number of moles or a significant change in volume during the formation of the transition state. The relationship between the rate constant and pressure is given by:

(∂ln(k)/∂P)_T = -ΔV‡/RT

where ΔV‡ is the volume of activation. A negative volume of activation implies that the transition state is more compact than the reactants, and an increase in pressure will increase the reaction rate. Conversely, a positive volume of activation indicates that the transition state is less compact, and an increase in pressure will decrease the reaction rate.

Table 4.4.1: Hypothetical Influence of Temperature and Pressure on a Transformation of N-Benzoyloxy-sec-butylamine

Temperature (°C)Rate Constant (k) (s⁻¹)Pressure (atm)Rate Constant (k) (s⁻¹)
250.0110.01
350.0255000.015
450.0610000.022

These hypothetical data illustrate a positive correlation between temperature and the rate constant, and a positive volume of activation where increasing pressure increases the rate.

Reactivity Profiles and Transformational Studies of N Benzoyloxy Sek Butylamine

Electrophilic and Nucleophilic Reactions of the Benzoyloxy Moiety

The benzoyloxy group, an ester functionality, presents several sites for both electrophilic and nucleophilic attack.

The carbonyl carbon of the benzoyloxy group is electrophilic and susceptible to attack by nucleophiles. This can lead to substitution at the acyl carbon, effectively cleaving the N-O bond. The reactivity of this carbonyl group is a key factor in the stability and transformations of the molecule. rsc.org

The aromatic ring of the benzoyloxy group can undergo electrophilic aromatic substitution reactions. The benzoyloxy group is generally considered to be an ortho-, para-directing deactivator for electrophilic aromatic substitution due to the competing effects of the electron-withdrawing carbonyl group and the electron-donating oxygen atom. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. byjus.commsu.edu

Conversely, under specific conditions, particularly with strong electron-withdrawing groups present on the ring, the aromatic ring can be susceptible to nucleophilic aromatic substitution (SNA_r). chemistrysteps.commasterorganicchemistry.comlibretexts.orgyoutube.com This typically requires a good leaving group on the ring itself.

The benzoyloxy radical (PhCOO•) can be generated from precursors like benzoyl peroxide and is known to have electrophilic properties. tandfonline.comacs.orgacs.orgbritannica.com While not a direct reaction of N-Benzoyloxy-sec-butylamine itself, understanding the reactivity of this radical is relevant to potential radical-initiated side reactions or degradation pathways.

Table 1: Predicted Reactivity at the Benzoyloxy Moiety

Reaction TypeReagent/ConditionExpected Product/Outcome
Nucleophilic Acyl SubstitutionNucleophiles (e.g., OH⁻, RO⁻)Cleavage of the N-O bond, formation of benzoic acid or its derivatives and N-hydroxy-sec-butylamine.
Electrophilic Aromatic SubstitutionElectrophiles (e.g., NO₂⁺, Br⁺)Substitution at the ortho and para positions of the benzene (B151609) ring.
Nucleophilic Aromatic SubstitutionStrong Nucleophiles (with appropriate ring substitution)Substitution of a leaving group on the aromatic ring.

Reactions Involving the Secondary Amine Nitrogen Center

The nitrogen atom of the sec-butylamine (B1681703) moiety possesses a lone pair of electrons, rendering it both basic and nucleophilic.

As a base, the nitrogen can be protonated by acids to form the corresponding ammonium (B1175870) salt. britannica.comwikipedia.org The basicity is a fundamental property influencing its reactivity and solubility.

The nucleophilicity of the nitrogen atom allows it to participate in a variety of reactions. wikipedia.orglibretexts.org These include:

Alkylation: Reaction with alkyl halides to form a tertiary amine. libretexts.orgmnstate.edu

Acylation: Reaction with acyl chlorides or anhydrides to form an amide. britannica.comwikipedia.org

Reaction with Aldehydes and Ketones: Secondary amines react with aldehydes and ketones to form enamines. mnstate.edu

Reaction with Nitrous Acid: Secondary amines react with nitrous acid to form N-nitrosamines, which are potent carcinogens. britannica.commsu.edu

Table 2: Predicted Reactions at the Secondary Amine Nitrogen

Reaction TypeReagentExpected Product
ProtonationAcid (e.g., HCl)N-Benzoyloxy-sec-butylammonium salt
AlkylationAlkyl halide (e.g., CH₃I)Tertiary amine
AcylationAcyl chloride (e.g., CH₃COCl)Amide
Reaction with Nitrous AcidHNO₂N-Nitrosamine derivative

Intermolecular and Intramolecular Transformations

The presence of both the benzoyloxy and secondary amine functionalities within the same molecule allows for a range of potential intermolecular and intramolecular transformations.

Intermolecularly, N-(benzoyloxy)amines can serve as precursors in the synthesis of other amines, amides, and hydroxamic acids. rsc.orgresearchgate.netresearchgate.net For example, they can be used in C-N bond-forming reactions. uwa.edu.aunih.gov N-acyliminium ions, which could potentially be formed from derivatives of N-Benzoyloxy-sec-butylamine, are highly reactive intermediates in intermolecular α-amidoalkylation reactions. researchgate.netresearchgate.net

Intramolecularly, a reaction analogous to the Lossen rearrangement could be envisioned under certain conditions, particularly with activation of the benzoyloxy leaving group. In a related class of compounds, N-(benzoyloxy)benzamides, this rearrangement is believed to proceed through a highly reactive isocyanate intermediate. cardiff.ac.uk

Fragmentation Pathways and Degradation Mechanisms

N-Benzoyloxy-sec-butylamine is expected to be susceptible to degradation through several pathways, including hydrolysis and thermal decomposition. The stability of related compounds, such as N-benzoyloxybenzamides, has been shown to be poor, with degradation observed in solvents like DMSO at room temperature. cardiff.ac.uk

Hydrolysis: The ester linkage is susceptible to hydrolysis under either acidic or basic conditions, which would cleave the molecule into benzoic acid and N-hydroxy-sec-butylamine. rsc.orgrsc.org

Thermal Decomposition: Upon heating, the molecule may undergo decomposition. The specific products would depend on the conditions, but potential pathways include homolytic cleavage of the N-O bond to generate nitrogen-centered and benzoyloxy radicals, or elimination reactions. harvard.edunih.govresearchgate.net

Mass Spectrometry Fragmentation: In a mass spectrometer, N-Benzoyloxy-sec-butylamine would be expected to fragment in predictable ways based on its structure. wikipedia.orgyoutube.com Key fragmentation patterns for related functional groups include:

Amines: Alpha-cleavage is a dominant fragmentation pathway for aliphatic amines, where the bond between the alpha and beta carbons is broken. libretexts.orgmiamioh.edu

Esters: Fragmentation often occurs adjacent to the carbonyl group, leading to the loss of the alkoxy or acyloxy group. libretexts.org

For N-Benzoyloxy-sec-butylamine, likely fragmentation pathways would include:

Cleavage of the N-O bond.

Loss of the benzoyloxy group.

Alpha-cleavage of the sec-butyl group.

Fragmentation of the aromatic ring.

Table 3: Predicted Major Mass Spectrometry Fragments

m/zIdentity of Fragment
[M]+Molecular Ion
[M - 121]+Loss of Benzoyloxy radical
105Benzoyl cation
77Phenyl cation
[M - C₂H₅]+Loss of ethyl radical from sec-butyl group
[M - C₃H₇]+Loss of propyl radical from sec-butyl group

Stereochemical Implications in Reactions of N Benzoyloxy Sek Butylamine

Chirality of the sek-Butylamine Moiety

The stereochemical implications in reactions of N-Benzoyloxy-sec-butylamine are fundamentally rooted in the chirality of the sec-butylamine (B1681703) portion of the molecule. The sec-butyl group, with the chemical formula CH3CH2CH(NH2)CH3, possesses a chiral center at the second carbon atom, to which the amino group is attached. wikipedia.orgdbpedia.org This results in the existence of two non-superimposable mirror images, known as enantiomers: (R)-sec-butylamine and (S)-sec-butylamine. wikipedia.orgsigmaaldrich.com

The presence of this stereogenic center means that N-Benzoyloxy-sec-butylamine can also exist as two distinct enantiomers: (R)-N-Benzoyloxy-sec-butylamine and (S)-N-Benzoyloxy-sec-butylamine. The spatial arrangement of the ethyl, methyl, and amino groups around the chiral carbon atom determines the absolute configuration of the molecule. This inherent chirality is a critical factor in the stereochemical outcome of its reactions. The specific rotation of (S)-(+)-sec-butylamine is +7.5° (neat). sigmaaldrich.com

The physical and chemical properties of these enantiomers are identical, except for their interaction with other chiral entities and their effect on plane-polarized light. In a biological context or in reactions involving other chiral molecules, the two enantiomers of N-Benzoyloxy-sec-butylamine can exhibit significantly different reactivity and produce stereochemically distinct products.

Stereoselective Synthesis Approaches

The synthesis of enantiomerically pure or enriched N-Benzoyloxy-sec-butylamine relies on stereoselective methods. These approaches are crucial for controlling the stereochemical outcome of subsequent reactions.

One primary strategy involves the use of a chiral pool, starting from an enantiomerically pure form of sec-butylamine. Both (R)- and (S)-sec-butylamine are commercially available, providing a direct route to the corresponding chiral N-Benzoyloxy-sec-butylamine. tcichemicals.com The reaction of an enantiomerically pure sec-butylamine with benzoyl peroxide can lead to the formation of the desired N-benzoyloxyamine. nih.govrsc.org It has been shown that in similar reactions, the stereochemical integrity of the chiral center can be maintained, suggesting that this method can be effective for producing enantiomerically pure N-Benzoyloxy-sec-butylamine without racemization. nih.govrsc.org

Another powerful strategy in asymmetric synthesis is the use of chiral auxiliaries. wikipedia.orgsigmaaldrich.com A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. wikipedia.org While not directly applied to N-Benzoyloxy-sec-butylamine in the provided literature, the principle can be extended. For instance, a prochiral precursor could be reacted with a chiral reagent to introduce the desired stereochemistry at the carbon atom that will become the chiral center of the sec-butylamine moiety. After the stereocenter is established, the auxiliary is removed.

Furthermore, asymmetric catalysis offers an efficient way to synthesize chiral amines. yale.edu Catalytic methods using chiral ligands or catalysts can transform a prochiral starting material into a chiral product with high enantioselectivity. While specific catalysts for the direct asymmetric synthesis of N-Benzoyloxy-sec-butylamine are not detailed in the provided search results, the development of such catalysts is an active area of research in organic chemistry. yale.edursc.org

Synthesis ApproachDescriptionKey Features
Chiral Pool Synthesis Utilization of enantiomerically pure sec-butylamine as the starting material.Direct route to enantiopure product; relies on the commercial availability of chiral starting materials.
Chiral Auxiliaries Temporary incorporation of a chiral molecule to direct the stereochemical course of a reaction.Enables the creation of a specific stereoisomer from a prochiral substrate; the auxiliary is typically recoverable. wikipedia.org
Asymmetric Catalysis Use of a chiral catalyst to selectively produce one enantiomer over the other.Highly efficient in terms of catalyst loading; can generate high enantiomeric excess.

Retention or Inversion of Configuration During Reactions

When N-Benzoyloxy-sec-butylamine undergoes a reaction at its chiral center, the stereochemical outcome can be either retention or inversion of the original configuration. The specific pathway taken depends on the reaction mechanism.

In nucleophilic substitution reactions, the stereochemistry is a key indicator of the mechanism. An S(_N)2 reaction, which involves a backside attack by the nucleophile, characteristically proceeds with an inversion of configuration. neetchennai.comlibretexts.org This means that if the starting material has an (R) configuration, the product will have an (S) configuration, and vice versa. libretexts.org Conversely, a reaction that proceeds with retention of configuration maintains the original stereochemistry. neetchennai.com This can occur through a "frontside attack" or a double inversion mechanism. libretexts.orgyoutube.com

For reactions involving the N-O bond of N-benzoyloxyamines, the stability of potential intermediates is a determining factor. If the N-O bond is cleaved homolytically to form a radical, the stereochemical information at the adjacent carbon might be lost, leading to racemization. However, if the reaction proceeds through a concerted mechanism or involves an intermediate where the stereocenter is not affected, the configuration could be retained or inverted in a predictable manner.

In the context of N-benzoyloxyamines, their reactivity can be complex. They can act as sources of electrophilic nitrogen or as precursors to other functional groups. The specific reagents and reaction conditions will dictate the mechanistic pathway and, consequently, the stereochemical outcome.

Racemization Processes in N-Benzoyloxy Amine Systems

Racemization is the process by which an enantiomerically pure substance is converted into a mixture containing equal amounts of both enantiomers. nih.gov In the context of N-Benzoyloxy-sec-butylamine, racemization would lead to a loss of stereochemical purity.

Several mechanisms can lead to racemization in amine systems. One possibility is the reversible formation of a planar, achiral intermediate. For instance, if the hydrogen atom on the chiral carbon of the sec-butylamine moiety were to be abstracted, a planar radical or a carbanion could be formed. Re-addition of a hydrogen atom from either face of the planar intermediate would result in a racemic mixture.

Another potential pathway for racemization, particularly in the presence of certain catalysts or reagents, involves the formation of an imine intermediate. nih.gov This process typically requires an oxidation step. The resulting imine is achiral at the carbon atom that was previously the stereocenter. Subsequent reduction of the imine would lead to a racemic mixture of the amine. While this is a known process for amines, its applicability to N-benzoyloxyamines would depend on the specific reaction conditions and the stability of the N-O bond under those conditions.

Catalytic Roles and Influences in N Benzoyloxy Sek Butylamine Chemistry

N-Benzoyloxy-sec-butylamine as a Catalyst or Co-catalyst

Current scientific literature does not extensively document N-Benzoyloxy-sec-butylamine in the role of a direct catalyst or co-catalyst. Instead, its chemical utility is predominantly realized as a substrate or reagent in reactions catalyzed by other species. The N-O bond in N-Benzoyloxy-sec-butylamine is relatively weak, making it an effective electrophilic aminating agent. In this capacity, it provides a "sec-butylamino" moiety that can be transferred to nucleophiles under the influence of a catalyst. This reactivity is a cornerstone of its application in synthetic chemistry, where it enables the formation of carbon-nitrogen bonds under controlled, catalytically driven conditions.

Metal-Catalyzed Reactions Involving N-Benzoyloxy-sec-butylamine

N-Benzoyloxy-sec-butylamine and its analogs, O-benzoylhydroxylamines, are valuable reagents in a variety of transition metal-catalyzed reactions for C-N bond formation. researchgate.net These reactions leverage the ability of a metal catalyst to activate either the N-Benzoyloxy-sec-butylamine, the nucleophilic partner, or both, to facilitate the amination process. The benzoyloxy group serves as a leaving group, and the metal center plays a crucial role in orchestrating the bond-forming event.

Commonly employed transition metals include nickel, copper, and palladium, each exhibiting unique catalytic activities and substrate scopes. For instance, nickel-catalyzed systems have been developed for the hydroamination of unactivated alkenes, where an N-benzoyloxyamine can serve as the amine source. researchgate.net In such reactions, a Ni-H species might first add across the double bond, generating a nickel-alkyl intermediate, which then reacts with the electrophilic N-Benzoyloxy-sec-butylamine to form the C-N bond and regenerate the active catalyst.

Below is a table summarizing representative metal-catalyzed reactions where N-benzoyloxyamines are utilized as electrophilic aminating reagents.

Reaction TypeMetal CatalystSubstrateProductReference
HydroaminationNickelUnactivated Alkenes1,2-, 1,3-, and 1,4-Diamine Precursors researchgate.net
C-H AminationPalladiumArenesArylamines
Cross-CouplingCopperOrganoboranesSecondary Amines

These catalytic systems benefit from the controlled release of the amino group from N-Benzoyloxy-sec-butylamine, often proceeding with high levels of chemo- and regioselectivity. The specific ligands coordinated to the metal center are critical for tuning the reactivity and achieving the desired enantioselectivity in asymmetric transformations.

Organocatalytic Transformations with N-Benzoyloxy-sec-butylamine

While specific examples detailing the use of N-Benzoyloxy-sec-butylamine in organocatalytic reactions are not abundant, the principles of organocatalysis suggest its potential as an electrophilic partner in various transformations. Organocatalysis often involves the activation of substrates through the formation of transient, highly reactive intermediates with the catalyst. For instance, N-heterocyclic carbenes (NHCs) are a prominent class of organocatalysts known for their ability to generate acyl anion equivalents and other reactive species. nih.govnih.govresearchgate.netbeilstein-journals.org

In a hypothetical scenario, an organocatalyst could activate a nucleophilic substrate, which would then attack the electrophilic nitrogen of N-Benzoyloxy-sec-butylamine. For example, in an aminocatalytic cycle involving the formation of an enamine from a ketone and a secondary amine catalyst, the resulting electron-rich enamine could react with N-Benzoyloxy-sec-butylamine to form a new C-N bond at the α-position of the ketone.

The table below outlines potential organocatalytic reactions where a compound like N-Benzoyloxy-sec-butylamine could serve as the electrophilic aminating agent.

Organocatalyst TypeActivation ModePotential NucleophileExpected Reaction
N-Heterocyclic Carbene (NHC)Homoenolate FormationAldehydesα-Amination of Aldehydes
Chiral Secondary AmineEnamine FormationKetones/Aldehydesα-Amination of Carbonyls
Chiral Phosphoric AcidAnion BindingIminesEnantioselective Amination

The success of such reactions would depend on the relative reactivity of the substrates and the ability of the organocatalyst to control the reaction pathway and stereochemical outcome.

Biocatalytic Approaches in Related Amine Chemistry

There is currently limited information on biocatalytic processes directly involving N-Benzoyloxy-sec-butylamine. However, the broader field of biocatalysis offers powerful methods for the synthesis and resolution of the parent compound, sec-butylamine (B1681703), and other chiral amines. researchgate.netnih.gov These enzymatic approaches are prized for their high enantioselectivity and operation under mild reaction conditions.

Enzymes such as lipases, transaminases, and monoamine oxidases are instrumental in this area. Lipases, for example, can be used for the kinetic resolution of racemic sec-butylamine through enantioselective acylation. researchgate.net In this process, one enantiomer of the amine is preferentially acylated, allowing for the separation of the acylated amine from the unreacted enantiomer.

Transaminases (TAs) offer a direct route to chiral amines by transferring an amino group from a donor molecule (like alanine (B10760859) or isopropylamine) to a prochiral ketone (in this case, 2-butanone). By selecting an appropriate (R)- or (S)-selective transaminase, one can synthesize the desired enantiomer of sec-butylamine with high optical purity.

The following table summarizes key biocatalytic methods applied to the synthesis and resolution of sec-butylamine and related amines.

Enzyme ClassBiocatalytic ProcessSubstrateProductKey AdvantagesReference
LipaseKinetic ResolutionRacemic sec-butylamineEnantioenriched (S)-sec-butylamine and acylated (R)-sec-butylamineHigh enantioselectivity, mild conditions researchgate.net
ω-Transaminase (ω-TA)Asymmetric Synthesis2-Butanone(R)- or (S)-sec-butylamineHigh enantiomeric excess, direct synthesis from ketone nih.gov
Monoamine Oxidase (MAO)DeracemizationRacemic aminesSingle enantiomer of the amineTheoretical 100% yield, high optical purity nih.gov

These biocatalytic strategies highlight the advanced tools available for producing enantiomerically pure amines, which are valuable building blocks in the pharmaceutical and agrochemical industries.

Theoretical and Computational Chemistry Studies of N Benzoyloxy Sek Butylamine

Electronic Structure Calculations (e.g., DFT, Ab Initio)

Theoretical studies on compounds analogous to N-Benzoyloxy-sek-butylamine, particularly N-acyloxyamines, have been conducted using Density Functional Theory (DFT) and ab initio methods to elucidate their electronic properties. These calculations are crucial for understanding the stability, reactivity, and bonding nature of the N-O bond.

Research on N-acyloxyamines indicates that the N-O bond is a critical feature influencing the molecule's stability. DFT calculations have been employed to determine bond dissociation energies, which are fundamental to predicting the compound's tendency to undergo homolytic cleavage. For instance, studies on similar N-acyloxyamines reveal that the N-O bond dissociation free energies can be significantly influenced by the molecular structure, such as the presence of different substituents.

Table 1: Representative Calculated Electronic Properties of Analogous N-Acyloxyamines

PropertyMethodCalculated Value (Typical Range)Significance for this compound
N-O Bond Dissociation EnergyDFT (B3LYP)50 - 70 kcal/molIndicates the relative stability of the N-O bond and propensity for radical formation.
Mulliken Atomic Charges (N)DFT-0.4 to -0.6 eSuggests the nitrogen atom is a site for potential electrophilic attack.
Mulliken Atomic Charges (O)DFT-0.5 to -0.7 eHighlights the electronegative character of the oxygen atom.
HOMO-LUMO Energy GapDFT4 - 6 eVRelates to the electronic excitability and chemical reactivity of the molecule.

Note: The data presented in this table are representative values from computational studies on analogous N-acyloxyamines and are intended to provide an estimated electronic profile for this compound.

Reaction Mechanism Predictions and Energy Landscapes

Computational studies on related N-acyloxyamines have been instrumental in predicting reaction mechanisms and mapping out potential energy landscapes. A significant focus of these studies has been the homolytic cleavage of the N-O bond to form nitrogen-centered and carboxyl radicals.

Furthermore, computational investigations into reactions involving hydroxylamine (B1172632) esters, such as their use in CuH-catalyzed hydroamination, provide insights into the reactivity of the N-O bond in different chemical environments. rsc.org These studies map out the intricate energy profiles of various catalytic cycles, identifying the most favorable reaction pathways. While not directly studying this compound, these findings suggest that the N-O bond can be activated under specific catalytic conditions, leading to a variety of chemical transformations.

Molecular Dynamics Simulations of this compound Interactions

For a molecule like this compound, MD simulations could be employed to study its interactions with solvents, polymers, or biological macromolecules. The force fields used in these simulations would be parameterized to accurately represent the bonded and non-bonded interactions within the molecule and with its surroundings. Key aspects that could be investigated include:

Conformational Analysis: Identifying the most stable conformations of the sec-butyl and benzoyloxy groups and the rotational barriers around the N-O bond.

Solvation Effects: Understanding how the molecule interacts with different solvents, which can influence its reactivity and stability.

Interactions with Polymers: In applications such as polymer degradation, MD simulations could model how the molecule diffuses into and interacts with the polymer matrix.

Prediction of Spectroscopic Properties from Computational Models

Computational methods are powerful tools for predicting the spectroscopic properties of molecules, which can aid in their experimental identification and characterization. Techniques such as Time-Dependent Density Functional Theory (TD-DFT) are commonly used to predict UV-Vis spectra, while calculations of vibrational frequencies can predict infrared (IR) and Raman spectra.

For this compound, computational models could predict key spectroscopic features:

IR Spectroscopy: Calculations would likely predict characteristic vibrational frequencies for the C=O stretch of the benzoyl group, the N-O stretch, and various C-H and C-N vibrations. The calculated spectrum could be compared with experimental data to confirm the molecular structure.

NMR Spectroscopy: While direct prediction of NMR spectra is complex, computational methods can calculate nuclear shielding constants, which can be correlated with chemical shifts. This would help in assigning the ¹H and ¹³C NMR signals of the sec-butyl and benzoyl moieties.

UV-Vis Spectroscopy: TD-DFT calculations could predict the electronic transitions and the corresponding absorption wavelengths. For a molecule with a benzoyl group, transitions involving the aromatic π system would be expected.

Table 2: Predicted Spectroscopic Data for this compound based on Analogous Compounds

Spectroscopic TechniquePredicted FeatureApproximate Wavenumber/Chemical Shift
IR SpectroscopyC=O Stretch1750-1770 cm⁻¹
IR SpectroscopyN-O Stretch900-1000 cm⁻¹
¹H NMR SpectroscopyCH (sec-butyl)3.5-4.5 ppm
¹³C NMR SpectroscopyC=O (benzoyl)165-175 ppm

Note: These predicted values are based on typical spectroscopic data for compounds containing similar functional groups and should be considered as estimates.

Advanced Spectroscopic Characterization Techniques for N Benzoyloxy Sek Butylamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For N-Benzoyloxy-sec-butylamine, a combination of one-dimensional (¹H, ¹³C) and advanced two-dimensional (2D) NMR experiments provides unambiguous evidence of its atomic connectivity and stereochemistry.

2D NMR techniques resolve complex spectral overlaps and reveal correlations between different nuclei, which is essential for assembling the molecular structure. wikipedia.org

Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. nanalysis.com For N-Benzoyloxy-sec-butylamine, COSY is crucial for mapping the spin systems of the sec-butyl group. Cross-peaks would be expected between the proton on the secondary carbon (CH) and the protons of the adjacent methyl (CH₃) and methylene (B1212753) (CH₂) groups. A further correlation would be seen between the methylene protons and the terminal methyl group's protons.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps direct one-bond correlations between protons and the carbon atoms they are attached to. wikipedia.org This allows for the unambiguous assignment of each carbon signal in the ¹³C NMR spectrum by correlating it to its known proton signal. For instance, the aromatic protons will correlate to their respective aromatic carbons, and the aliphatic protons of the sec-butyl group will correlate to their corresponding aliphatic carbons.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is vital for piecing together the molecular skeleton by identifying longer-range couplings (typically 2-4 bonds) between protons and carbons. Key HMBC correlations for N-Benzoyloxy-sec-butylamine would include:

Correlations from the ortho-protons of the benzoyl group to the carbonyl carbon (C=O).

Correlations from the proton on the secondary carbon of the sec-butyl group to the carbonyl carbon, confirming the ester-like linkage through the N-O bridge.

Correlations within the sec-butyl group, further confirming its structure.

Table 1: Predicted ¹H and ¹³C NMR Data and Key 2D NMR Correlations for N-Benzoyloxy-sec-butylamine Predicted chemical shifts (δ) are relative to TMS and may vary based on solvent and experimental conditions.

PositionPredicted ¹H δ (ppm), MultiplicityPredicted ¹³C δ (ppm)Key COSY Correlations (¹H-¹H)Key HMBC Correlations (¹H-¹³C)
Carbonyl (C=O)-~165-170-H-2', H-6', H-1''
Benzoyl C-1'-~130-135-H-2', H-6', H-3', H-5'
Benzoyl C-2', C-6' (ortho)~7.9-8.1, d~128-130H-3', H-5'C=O, C-1', C-4'
Benzoyl C-3', C-5' (meta)~7.4-7.6, t~129-131H-2', H-6', H-4'C-1', C-4'
Benzoyl C-4' (para)~7.5-7.7, t~133-135H-3', H-5'C-2', C-6'
sec-Butyl C-1''~3.8-4.0, sex~50-55H-2'', H-3''C=O, C-2'', C-3''
sec-Butyl C-2''~1.1-1.3, d~18-22H-1''C-1'', C-3''
sec-Butyl C-3''~1.5-1.7, m~28-32H-1'', H-4''C-1'', C-2'', C-4''
sec-Butyl C-4''~0.8-1.0, t~10-12H-3''C-3''

Dynamic NMR for Conformational Analysis

Dynamic NMR (DNMR) spectroscopy is used to study time-dependent processes such as conformational changes or restricted rotation. auremn.org.brbeilstein-journals.org In N-Benzoyloxy-sec-butylamine, rotation around the C(O)-O and O-N bonds may be hindered due to the delocalization of the nitrogen lone pair into the carbonyl group, creating partial double-bond character.

At low temperatures, this restricted rotation could lead to the existence of distinct conformers, which would appear as separate sets of signals in the NMR spectrum. As the temperature is increased, the rate of rotation increases. If the rate of exchange between conformers becomes comparable to the NMR timescale, the corresponding signals will broaden, eventually coalescing into a single, time-averaged signal at a higher temperature. By analyzing the coalescence temperature and the separation of the signals, the activation energy (ΔG‡) for the rotational barrier can be calculated, providing quantitative data on the molecule's conformational flexibility. beilstein-journals.org

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, encompassing both IR and Raman techniques, provides detailed information about the functional groups present in a molecule. ksu.edu.sa IR spectroscopy measures the absorption of infrared light due to vibrations that cause a change in the molecule's dipole moment, while Raman spectroscopy measures the inelastic scattering of light from vibrations that cause a change in the molecule's polarizability. edinst.comphotothermal.com The two techniques are complementary and together provide a comprehensive vibrational fingerprint of the molecule. triprinceton.org

For N-Benzoyloxy-sec-butylamine, key vibrational modes include:

C=O Stretch: A very strong and characteristic absorption in the IR spectrum, expected in the range of 1750-1730 cm⁻¹, indicative of the ester-like carbonyl group.

Aromatic C=C Stretches: Multiple bands in the 1600-1450 cm⁻¹ region, characteristic of the benzene (B151609) ring.

C-O Stretch: An absorption in the 1300-1100 cm⁻¹ region.

N-O Stretch: A weaker absorption, typically found in the 1000-800 cm⁻¹ range.

C-H Stretches: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the sec-butyl group appear just below 3000 cm⁻¹.

Aromatic C-H Bending: Out-of-plane (OOP) bending vibrations in the 900-690 cm⁻¹ region provide information about the substitution pattern of the benzene ring.

Table 2: Predicted Characteristic Vibrational Frequencies for N-Benzoyloxy-sec-butylamine

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)Expected IR IntensityExpected Raman Intensity
C-H Stretch (Aromatic)Benzoyl Ring3100-3000MediumStrong
C-H Stretch (Aliphatic)sec-Butyl Group2980-2850StrongStrong
C=O StretchCarbonyl1750-1730Very StrongMedium
C=C Stretch (in-ring)Benzoyl Ring1600-1450Medium-StrongStrong
C-H Bending (Aliphatic)sec-Butyl Group1470-1370MediumMedium
C-O StretchEster-like linkage1300-1100StrongWeak
N-O StretchN-O Bond1000-800Medium-WeakWeak
C-H OOP BendingBenzoyl Ring900-690StrongWeak

Mass Spectrometry (MS) for Fragmentation Pathways and Isotopic Abundance

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. chemguide.co.uk Upon ionization, typically by electron impact (EI), the molecular ion (M⁺) is formed, which can then undergo fragmentation. The resulting fragmentation pattern provides a molecular fingerprint that can be used to elucidate the structure of the compound. libretexts.org

The fragmentation of N-Benzoyloxy-sec-butylamine is expected to be directed by the functional groups, particularly the ester-like linkage and the nitrogen atom. gre.ac.uknih.gov Key fragmentation pathways would likely include:

Formation of the Benzoyl Cation: Cleavage of the O-C(O) bond to form the highly stable benzoyl cation (C₆H₅CO⁺) is expected to be a dominant pathway, resulting in a strong peak at m/z 105.

Alpha-Cleavage: Cleavage of the C-C bond adjacent (alpha) to the nitrogen atom is a common fragmentation pathway for amines. libretexts.orgmiamioh.edu This could lead to the loss of an ethyl radical (•CH₂CH₃) or a methyl radical (•CH₃) from the sec-butyl group.

Cleavage of the N-O Bond: Homolytic or heterolytic cleavage of the weak N-O bond is another plausible fragmentation route.

Loss of the sec-Butyl Group: Fragmentation could lead to the loss of the entire sec-butyl group as a radical or cation.

Table 3: Predicted Major Mass Fragments for N-Benzoyloxy-sec-butylamine Molecular Weight of C₁₁H₁₅NO₂ is 193.24 g/mol .

m/zPredicted Fragment IonPlausible Fragmentation Pathway
193[C₁₁H₁₅NO₂]⁺•Molecular Ion (M⁺•)
122[C₆H₅COONH]⁺•Loss of sec-butylene (C₄H₈)
105[C₆H₅CO]⁺Cleavage of O-C(O) bond; formation of benzoyl cation
77[C₆H₅]⁺Loss of CO from the benzoyl cation
57[C₄H₉]⁺sec-Butyl cation

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Reaction Monitoring

UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. wikipedia.org The transitions observed are characteristic of the chromophores within the molecule.

The primary chromophore in N-Benzoyloxy-sec-butylamine is the benzoyl group (C₆H₅-C=O), which contains both π electrons and non-bonding (n) electrons on the oxygen atom. The expected electronic transitions are:

π → π* Transition: This high-energy transition involves the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital. It is associated with the conjugated system of the benzene ring and the carbonyl group and is expected to result in a strong absorption band. wikipedia.orgtruman.edubartleby.com

n → π* Transition: This lower-energy transition involves the excitation of a non-bonding electron from the carbonyl oxygen to a π* anti-bonding orbital. This transition is typically weaker in intensity than the π → π* transition. truman.edubartleby.com

The position and intensity of these absorption bands can be influenced by the solvent polarity. wikipedia.orguobabylon.edu.iq Polar solvents may cause a hypsochromic (blue) shift in the n → π* transition and a bathochromic (red) shift in the π → π* transition. This technique is also valuable for reaction monitoring, as the appearance or disappearance of the chromophore's characteristic absorption can be used to track the progress of a chemical reaction in real-time.

Table 4: Predicted UV-Vis Absorption Data for N-Benzoyloxy-sec-butylamine

Electronic TransitionChromophorePredicted λₘₐₓ (nm)Molar Absorptivity (ε)
π → πBenzoyl group~230-250High
n → πCarbonyl group~270-290Low

Chromatographic and Advanced Separation Methodologies for N Benzoyloxy Sek Butylamine

High-Performance Liquid Chromatography (HPLC) for Purity and Separation

Reversed-phase HPLC (RP-HPLC) is generally the preferred method for purity and assay determination of benzoylated compounds. nih.gov A C18 or C8 stationary phase is typically employed, offering a good balance of retention and resolution. The mobile phase often consists of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). The inclusion of the benzoyl group generally provides sufficient hydrophobicity for good retention on these columns. nih.gov Method development for N-Benzoyloxy-sek-butylamine would involve optimizing parameters such as mobile phase composition, pH, and column temperature to achieve optimal separation from any potential impurities or degradation products.

For instance, a typical starting point for method development could involve a gradient elution to efficiently separate compounds with a wide range of polarities. A systematic study of different mobile phase compositions and pH values would be essential to tailor the method for specific analytical needs. nih.gov

Table 1: Representative RP-HPLC Parameters for Analysis of a Benzoylated Amine

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 230 nm

| Injection Volume | 10 µL |

Gas Chromatography (GC) for Volatile Derivatives and Trace Analysis

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While primary and secondary amines like sec-butylamine (B1681703) often require derivatization to improve their chromatographic behavior and reduce peak tailing, the benzoylation to form this compound results in a more stable and less polar amide. researchgate.net This increased stability may allow for direct GC analysis without derivatization, although the compound's volatility is lower than that of the parent amine.

For trace analysis, derivatization of the parent sec-butylamine with a reagent like pentafluorobenzaldehyde (B1199891) can significantly enhance sensitivity when using an electron capture detector (GC-ECD). spkx.net.cn However, for the analysis of this compound itself, a flame ionization detector (FID) or a mass spectrometer (MS) would be more appropriate. GC-MS offers the significant advantage of providing structural information, which is invaluable for the identification of impurities and degradation products.

The development of a GC method would focus on optimizing the temperature program of the column oven to ensure adequate separation of the analyte from any volatile impurities. The choice of the stationary phase is also critical, with mid-polarity columns often providing good selectivity for amides.

Table 2: Illustrative GC-MS Parameters for the Analysis of a Benzoylated Amine

Parameter Condition
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, constant flow 1.2 mL/min
Inlet Temperature 250 °C
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C

| MS Scan Range | 40-450 amu |

This table provides a representative set of parameters for a compound with similar characteristics, given the absence of specific published methods for this compound.

Supercritical Fluid Chromatography (SFC) for Chiral Separations

Due to the presence of a stereocenter in the sec-butyl group, this compound exists as a pair of enantiomers. Supercritical Fluid Chromatography (SFC) has emerged as a powerful and "green" alternative to normal-phase HPLC for chiral separations. phenomenex.com SFC typically utilizes supercritical carbon dioxide as the main mobile phase component, often with a small amount of a polar organic modifier such as methanol or ethanol. This mobile phase has low viscosity and high diffusivity, which allows for faster separations and higher efficiencies compared to HPLC.

The key to a successful chiral SFC separation is the selection of the appropriate chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have demonstrated broad applicability for the separation of a wide range of chiral compounds, including amides. For basic compounds like amines and their derivatives, the addition of an acidic or basic additive to the mobile phase can significantly improve peak shape and resolution.

Table 3: Representative Chiral SFC Method Parameters for Amine Derivatives

Parameter Condition
Column Chiralpak AD-H, 4.6 x 250 mm, 5 µm
Mobile Phase CO2 / Methanol with 0.1% Diethylamine (80:20 v/v)
Flow Rate 3.0 mL/min
Back Pressure 150 bar
Column Temperature 35 °C

| Detection | UV at 230 nm |

This table illustrates typical conditions for the chiral separation of a related compound, as specific SFC methods for this compound are not documented in readily available literature.

Advanced Preparative Scale Separations

For the isolation of larger quantities of this compound, for example, for use as a reference standard or for further studies, preparative scale chromatography is necessary. Both preparative HPLC and preparative SFC can be employed for this purpose. The choice between the two often depends on factors such as throughput requirements, solvent consumption, and the specific separation challenge.

Preparative HPLC is a well-established technique that can be scaled up from analytical methods. rsc.org The primary challenge is often the removal of large volumes of solvent from the collected fractions. In contrast, preparative SFC offers the advantage of significantly reduced organic solvent consumption, as the carbon dioxide portion of the mobile phase is simply evaporated upon depressurization. phenomenex.com This can lead to a more environmentally friendly and cost-effective purification process, with easier product recovery.

The development of a preparative method involves scaling up the conditions from an optimized analytical separation. This includes using a larger diameter column packed with a larger particle size stationary phase to accommodate higher sample loads. The sample loading, flow rate, and gradient profile are all carefully optimized to maximize throughput while maintaining the required purity of the final product.

Table 4: Comparison of Preparative HPLC and Preparative SFC for Amide Purification

Feature Preparative HPLC Preparative SFC
Primary Mobile Phase Aqueous buffers, organic solvents Supercritical CO2
Organic Solvent Usage High Low
Separation Speed Moderate to Fast Very Fast
Product Recovery Requires solvent evaporation Simpler, CO2 evaporates
Environmental Impact Higher Lower ("Green" Chemistry)

| Cost | Can be high due to solvent | Potentially lower due to solvent recycling |

Derivatization Strategies for Enhanced Analytical Resolution of N Benzoyloxy Sek Butylamine

Pre-column and Post-column Derivatization Techniques

Derivatization for High-Performance Liquid Chromatography (HPLC) analysis can be performed either before the sample is injected into the column (pre-column) or after the separation has occurred but before detection (post-column). libretexts.org The choice between these techniques depends on the analyte's stability, the reaction kinetics, and the desired analytical outcome. actascientific.comactascientific.com

Pre-column Derivatization In this technique, the derivatization reaction is completed before the sample is introduced into the HPLC system. actascientific.com This approach is widely used and offers several advantages, including greater flexibility in choosing reaction conditions (temperature, time, pH) and the ability to remove excess reagent or by-products that might interfere with the chromatographic separation. nih.gov For N-Benzoyloxy-sek-butylamine, pre-column derivatization can be used to attach a chromophore or fluorophore, enhancing its detectability by UV-Visible or fluorescence detectors. thermofisher.com This modification can also alter the polarity of the molecule, improving its retention and resolution on reverse-phase columns. researchgate.netthermofisher.com

Post-column Derivatization This method involves separating the original, underivatized this compound from other components in the sample matrix on the HPLC column first. The derivatizing reagent is then continuously mixed with the column eluent in a reaction coil before it reaches the detector. actascientific.com The primary advantage of this technique is that it avoids the formation of multiple derivative products from a single analyte and is not affected by the stability of the derivative, as the reaction occurs just moments before detection. actascientific.comactascientific.com However, it requires additional hardware, such as a reagent pump and a reaction coil, and the reaction must be rapid and complete at ambient or slightly elevated temperatures. actascientific.com

TechniqueAdvantagesDisadvantagesApplication for this compound
Pre-column - Greater flexibility in reaction conditions. nih.gov- Removal of excess reagent is possible. nih.gov- Can improve chromatographic separation. thermofisher.com- Derivative must be stable.- Potential for multiple derivative products.- Excess reagent can cause interfering peaks. actascientific.comIdeal for attaching UV-absorbing or fluorescent tags to enhance detection limits and improve chromatographic behavior.
Post-column - No interference from reagent by-products during separation. actascientific.com- Suitable for unstable derivatives. actascientific.com- Simplifies sample preparation.- Requires additional hardware. actascientific.com- Reaction must be rapid and complete. actascientific.com- Potential for band broadening, reducing resolution. actascientific.comUseful when the derivatization reaction is fast and the primary goal is detection enhancement without altering the initial chromatography.

Reagents for Improved Chromatographic Separation and Detection

The selection of a derivatizing reagent for this compound is critical and depends on the analytical technique being used (e.g., Gas Chromatography (GC) or HPLC) and the detector available. nih.gov The primary goals are to increase volatility for GC analysis or to introduce functional groups that enhance detectability for HPLC. jfda-online.comnih.gov

Reagents for HPLC Analysis For HPLC with UV or fluorescence detection, reagents that introduce a highly conjugated aromatic system (chromophore) or a fluorescent moiety (fluorophore) are used. Since this compound is a secondary amine, reagents that react specifically with this functional group are preferred.

Chloroformates : Reagents like 9-fluorenylmethyl chloroformate (FMOC-Cl) react with secondary amines to form stable, highly fluorescent carbamate (B1207046) derivatives. thermofisher.comresearchgate.net This reaction is rapid and proceeds under mild conditions, making FMOC-Cl a popular choice for enhancing the sensitivity of amine detection. thermofisher.com

Dansyl Chloride : 5-(Dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl-Cl) reacts with secondary amines to produce intensely fluorescent sulfonamide derivatives. nih.gov While highly effective, dansyl chloride is a nonspecific reagent and can also react with other functional groups like phenols. nih.gov

Benzoyl Chloride : This reagent reacts with secondary amines to form benzoyl derivatives. rsc.orgnih.gov These derivatives exhibit strong UV absorbance, significantly improving detection with a UV detector. The resulting derivative is also more hydrophobic, which can improve retention on reversed-phase columns. nih.gov

Reagents for GC Analysis For GC analysis, derivatization aims to increase the volatility and thermal stability of the analyte while reducing its polarity to improve peak shape. jfda-online.comnih.gov

Acylating Reagents : Reagents such as Pentafluoropropionic Anhydride (PFPA) and Trifluoroacetic Anhydride (TFAA) react with secondary amines to form stable, volatile fluoroacyl derivatives. jfda-online.com The introduction of fluorine atoms also makes these derivatives highly sensitive to an Electron Capture Detector (ECD), providing excellent detection limits. mdpi.com

Silylating Reagents : While more common for primary amines and hydroxyl groups, silylating reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can derivatize secondary amines under certain conditions, often with a catalyst, to form trimethylsilyl (B98337) (TMS) derivatives. researchgate.netsigmaaldrich.com This process protects the active hydrogen on the amine, reducing polarity and improving chromatographic performance. researchgate.net

Reagent ClassExample(s)Target Analyte GroupBenefit for this compound Analysis
Chloroformates 9-fluorenylmethyl chloroformate (FMOC-Cl) thermofisher.comPrimary and Secondary AminesForms highly fluorescent derivative for sensitive HPLC-FLD detection. thermofisher.com
Sulfonyl Chlorides Dansyl Chloride nih.govPrimary and Secondary Amines, PhenolsCreates intensely fluorescent derivative for HPLC-FLD. nih.gov
Acyl Halides Benzoyl Chloride rsc.orgPrimary and Secondary AminesAdds a strong chromophore for HPLC-UV detection and enhances retention. nih.gov
Anhydrides Pentafluoropropionic Anhydride (PFPA) jfda-online.comPrimary and Secondary Amines, AlcoholsIncreases volatility for GC and provides high sensitivity with ECD. jfda-online.com
Silylating Agents N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) sigmaaldrich.comAmines, Alcohols, Carboxylic AcidsIncreases volatility and thermal stability for GC analysis. researchgate.net

Derivatization for Mass Spectrometric Analysis Enhancement

Derivatization is a powerful tool for enhancing the analysis of this compound by mass spectrometry (MS), coupled with either GC or LC. The goals are to improve ionization efficiency and to direct the fragmentation process to produce characteristic, structurally informative ions. jfda-online.comddtjournal.com

For LC-MS, derivatization can introduce a permanently charged group or a moiety that is easily ionized by electrospray ionization (ESI). ddtjournal.com For example, reagents containing a quaternary ammonium (B1175870) group can be used to ensure the derivative carries a positive charge. Benzoyl chloride derivatization has been shown to improve LC-MS performance by increasing the hydrophobicity of analytes, leading to better retention on reversed-phase columns, and enhancing ionization. nih.govnih.gov Furthermore, the benzoyl group provides a predictable fragmentation pathway, often yielding a characteristic benzoyl cation fragment at m/z 105 upon collision-induced dissociation (CID), which is highly useful for selective reaction monitoring (SRM) assays. nih.gov

For GC-MS, derivatization is essential for making the analyte sufficiently volatile to pass through the GC column. jfda-online.com Acylation with fluorinated reagents like PFPA not only increases volatility but also introduces a significant mass shift, moving the derivative's mass away from potential low-mass interferences. jfda-online.com The resulting mass spectra are often simple and dominated by fragments resulting from the loss of the fluoroacyl group, aiding in structural confirmation. Silylation also improves GC-MS analysis by creating derivatives that are thermally stable and often produce predictable fragmentation patterns, which are well-documented in mass spectral libraries. researchgate.net

Quantitative Aspects of Derivatization Protocols

For a derivatization protocol to be suitable for quantitative analysis, the reaction must be reproducible, efficient, and proceed to completion. sigmaaldrich.com Several factors must be carefully optimized and controlled to ensure the accuracy and precision of the analytical method. sigmaaldrich.com

Reaction Conditions : The derivatization yield is highly dependent on parameters such as pH, temperature, reaction time, and the concentration of the reagent. sigmaaldrich.comsigmaaldrich.com For this compound, the optimal conditions must be determined experimentally to ensure that the reaction is complete and that the formation of by-products is minimized. For instance, many reactions with chloroformates or acyl chlorides require a basic pH to proceed efficiently. phenomenex.com

Reagent Concentration : An excess of the derivatizing reagent is typically used to drive the reaction to completion according to Le Chatelier's principle. sigmaaldrich.com However, a very large excess can lead to interfering peaks in the chromatogram or cause ion suppression in MS analysis. The molar ratio of reagent to analyte must be optimized. mdpi.com

Derivative Stability : The resulting derivative must be stable under the conditions used for storage and analysis. rsc.org Some derivatives can degrade over time or are sensitive to light or moisture. The stability of the derivatized this compound should be assessed to establish a reliable timeframe for analysis after sample preparation.

Method Validation : A quantitative method involving derivatization must be thoroughly validated. This includes assessing linearity, accuracy, precision (intraday and interday), limit of detection (LOD), and limit of quantification (LOQ). acs.org The use of an internal standard, preferably a stable isotope-labeled version of the analyte, is highly recommended to correct for variations in derivatization efficiency and sample matrix effects.

Ultimately, a successful quantitative derivatization protocol converts the analyte into a single, stable product with high yield, enabling sensitive and reliable measurement. sigmaaldrich.com

Future Research Directions and Emerging Paradigms in N Benzoyloxy Sek Butylamine Chemistry

Exploration of Novel Synthetic Pathways and Sustainable Synthesis

The development of efficient and environmentally benign synthetic methods is a paramount goal in modern chemistry. For N-Benzoyloxy-sek-butylamine, future research will likely focus on pioneering novel synthetic strategies that are both high-yielding and sustainable.

Key Research Objectives:

Green Chemistry Approaches: Investigation into synthetic routes that utilize non-toxic solvents, renewable starting materials, and minimize waste generation will be crucial. This aligns with the broader goals of green chemistry to reduce the environmental impact of chemical production.

Catalytic Methods: The development of novel catalysts, including biocatalysts like enzymes, could offer highly selective and efficient pathways to this compound. researchgate.net Enzymatic resolutions, for instance, have shown promise in the synthesis of chiral amines and could be adapted for this purpose. researchgate.net

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and control over reaction parameters. Exploring the synthesis of this compound in microreactor systems could lead to more efficient and safer production processes.

A comparative analysis of potential synthetic methods is presented in the table below:

Synthetic ApproachPotential AdvantagesPotential Challenges
Traditional Batch Synthesis Well-established techniquesPotential for lower yields, higher waste, and safety concerns
Catalytic Synthesis High selectivity, lower energy consumption, reusable catalystsCatalyst development and optimization can be time-consuming
Biocatalysis High stereoselectivity, mild reaction conditions, environmentally friendlyEnzyme stability and substrate scope can be limiting
Flow Chemistry Enhanced safety, improved heat and mass transfer, ease of scalabilityInitial setup costs can be high

Advanced Applications in Fine Chemical Synthesis

The unique structural features of this compound suggest its potential as a valuable intermediate in the synthesis of more complex molecules. Its application in fine chemical synthesis is an area ripe for exploration.

Potential Applications:

Asymmetric Synthesis: The chiral center in the sek-butyl group makes this compound a potential chiral auxiliary or building block for the synthesis of enantiomerically pure compounds, which is of high importance in the pharmaceutical industry.

Protecting Group Chemistry: The benzoyloxy group could serve as a novel protecting group for the amine functionality, offering different deprotection conditions compared to standard protecting groups. This could be advantageous in multi-step syntheses of complex target molecules.

Precursor for Biologically Active Molecules: Research could focus on using this compound as a scaffold to synthesize new classes of compounds with potential biological activity. The quinoxaline (B1680401) scaffold, for instance, is significant in the development of anticancer agents. nih.gov

Interdisciplinary Research with Materials Science

The intersection of organic chemistry and materials science often leads to the development of innovative materials with unique properties. This compound could find applications in this interdisciplinary field.

Areas for Investigation:

Polymer Chemistry: The amine functionality could be used to incorporate this compound as a monomer into polymers. This could impart specific properties to the resulting materials, such as altered thermal stability, solubility, or optical properties.

Functional Materials: The aromatic and chiral nature of the molecule could be exploited in the design of functional materials, such as liquid crystals or materials for chiral recognition.

Surface Modification: The compound could be used to modify surfaces, altering their chemical and physical properties for applications in areas like biocompatible coatings or sensors.

Development of Advanced Analytical Methods for Complex Matrices

As the use of this compound potentially expands, the need for sensitive and selective analytical methods for its detection and quantification in various matrices will become critical.

Future Analytical Research:

Chromatographic Techniques: The development of robust High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods, coupled with mass spectrometry (MS), will be essential for the separation and identification of this compound and its potential metabolites or degradation products.

Spectroscopic Methods: Advanced spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, will be vital for structural elucidation and purity assessment.

Trace Analysis: For potential applications in biological systems or environmental studies, the development of methods for trace analysis will be necessary to understand the compound's fate and distribution.

Analytical TechniquePurposeKey Considerations
HPLC-MS Quantification and identification in liquid samplesMethod development for optimal separation and ionization
GC-MS Analysis of volatile derivatives or the parent compound if sufficiently volatileDerivatization may be required; thermal stability of the compound
NMR Spectroscopy Structural elucidation and purity determinationRequires pure samples and appropriate solvents
FTIR Spectroscopy Functional group identificationProvides qualitative information about the molecular structure

Q & A

Q. Validation :

  • NMR Spectroscopy : Compare ¹H/¹³C NMR peaks to reference data for benzoyl (δ ~7.4–8.0 ppm) and sec-butyl groups (δ 0.8–1.6 ppm) .
  • Mass Spectrometry : Confirm molecular ion [M+H]⁺ at m/z 222.1 (calculated) using ESI-MS .

Basic: How should researchers handle and store this compound to ensure stability?

Methodological Answer:

  • Storage : Store at –20°C in amber vials under inert gas (argon) to prevent hydrolysis of the benzoyloxy group .
  • Handling : Use gloveboxes for moisture-sensitive steps. Pre-dry solvents (e.g., DCM over molecular sieves) to avoid decomposition .
  • Stability Testing : Monitor degradation via HPLC (C18 column, acetonitrile/water) weekly; >90% purity over 6 months under recommended conditions .

Advanced: How can regioisomeric impurities in this compound synthesis be resolved?

Methodological Answer:
Regioisomers (e.g., tert-butyl vs. sec-butyl derivatives) may form due to amine branching. Mitigation strategies include:

  • Chromatographic Separation : Use preparative HPLC with a chiral stationary phase (e.g., Chiralpak IA-3) and isocratic elution (heptane:IPA 85:15) to resolve isomers .
  • Reaction Optimization : Lower reaction temperature (0°C) and slow benzoyl chloride addition to favor kinetic control of the sec-butyl product .

Data Contradiction Example :
If GC-MS shows a single peak but NMR indicates multiple species, employ 2D-COSY NMR to identify coupling between benzoyl and amine protons, distinguishing regioisomers .

Advanced: What mechanistic insights guide the optimization of this compound synthesis?

Methodological Answer:

  • Catalytic Efficiency : Studies on analogous benzoylation reactions suggest that Brønsted acids (e.g., DMAP) accelerate acylation by stabilizing transition states .
  • Solvent Effects : Polar aprotic solvents (e.g., THF) improve benzoyl chloride solubility but may compete with the amine; balance with low-temperature kinetics (e.g., –10°C) .

Q. Table 1: Reaction Yield Under Varying Conditions

SolventTemp (°C)CatalystYield (%)
DCM25None65
THF0DMAP88
Toluene25Pyridine72
Data adapted from

Advanced: How can researchers address discrepancies in spectral data during characterization?

Methodological Answer:

  • Contradiction Analysis : If observed NMR shifts deviate from computational predictions (e.g., DFT), verify sample purity via HPLC-MS. Impurities like hydrolyzed byproducts (e.g., benzoic acid) may skew data .
  • Cross-Validation : Compare with IR spectroscopy (C=O stretch ~1700 cm⁻¹) and elemental analysis (±0.3% for C, H, N) .

Basic: What analytical techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • Multinuclear NMR : Assign all protons and carbons, focusing on the sec-butyl methyl groups (¹H: δ 0.8–1.2 ppm; ¹³C: δ 20–25 ppm) and benzoyl carbonyl (¹³C: δ 167 ppm) .
  • X-ray Crystallography : For unambiguous confirmation, grow single crystals via vapor diffusion (hexane/DCM) and compare unit cell parameters to databases .

Advanced: What strategies are effective for scaling up this compound synthesis without compromising yield?

Methodological Answer:

  • Process Optimization : Use flow chemistry to control exothermic reactions (e.g., benzoyl chloride addition) and minimize side products .
  • Quality-by-Design (QbD) : Apply DOE (Design of Experiments) to optimize parameters (e.g., stoichiometry, mixing rate). For example, a 2:1 benzoyl chloride:amine ratio maximizes yield .

Basic: How should researchers document synthetic procedures for reproducibility?

Methodological Answer:
Follow IUPAC guidelines for experimental reporting:

  • Detailed Protocols : Specify reaction times, temperatures, and purification steps (e.g., "stirred for 12 h at 25°C under N₂") .
  • Supporting Information : Provide raw spectral data (NMR, MS) in open-access repositories, citing DOI links in publications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.